Methyl 3-[4-(ethylamino)phenyl]propanoate
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Overview
Description
Methyl 3-[4-(ethylamino)phenyl]propanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of propanoic acid and features an ethylamino group attached to a phenyl ring, which is further connected to a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(ethylamino)phenyl]propanoate typically involves the esterification of 3-[4-(ethylamino)phenyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
[ \text{3-[4-(ethylamino)phenyl]propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(ethylamino)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[4-(ethylamino)phenyl]propanoic acid.
Reduction: 3-[4-(ethylamino)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[4-(ethylamino)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(ethylamino)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active phenylpropanoic acid derivative.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Similar structure but lacks the ethylamino group.
Methyl 3-[4-(aminomethyl)phenyl]propanoate: Contains an aminomethyl group instead of an ethylamino group.
Methyl 3-[4-(propan-2-yl)phenyl]propanoate: Features a propan-2-yl group instead of an ethylamino group.
Uniqueness
Methyl 3-[4-(ethylamino)phenyl]propanoate is unique due to the presence of the ethylamino group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
6272-69-1 |
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Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl 3-[4-(ethylamino)phenyl]propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-13-11-7-4-10(5-8-11)6-9-12(14)15-2/h4-5,7-8,13H,3,6,9H2,1-2H3 |
InChI Key |
GOUMQCWTAVTJLD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)CCC(=O)OC |
Origin of Product |
United States |
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